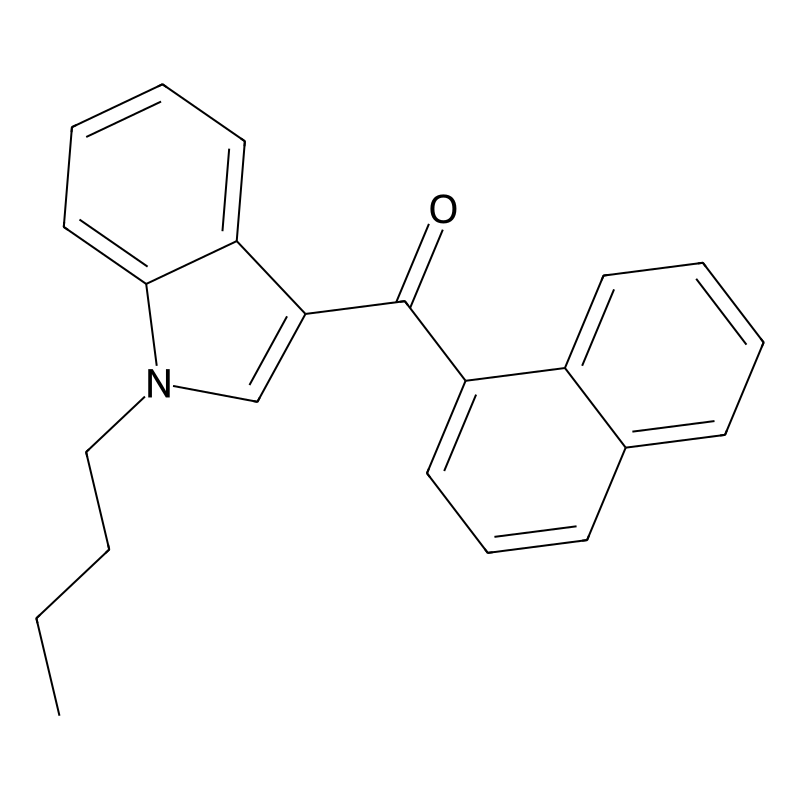

1-Butyl-3-(1-naphthoyl)indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cannabinoid Receptor Agonist

1-Butyl-3-(1-naphthoyl)indole, also known as JWH-073, is a synthetic cannabinoid agonist. Unlike classical cannabinoids found in marijuana, JWH-073 does not share the same chemical structure []. Researchers designed and evaluated JWH-073 to investigate the structure-activity relationship within the cannabinoid system []. This system plays a vital role in regulating various physiological processes in the body, including memory, pain perception, and mood [].

Studying the Cannabinoid System

JWH-073 binds to cannabinoid receptors, particularly CB1 receptors predominantly found in the central nervous system, mimicking the effects of THC, the psychoactive compound in cannabis []. This property makes JWH-073 a valuable tool for researchers to study the functions of the cannabinoid system and the potential therapeutic applications of cannabinoid agonists. Studies using JWH-073 have helped researchers gain insights into areas like pain management, nausea control, and the regulation of mood and anxiety [].

Analgesic Effects

Behavioral pharmacology studies in animals have shown that JWH-073 produces analgesic effects similar to Δ9-THC []. This suggests that JWH-073 may be useful in exploring potential cannabinoid-based painkillers.

Other Areas of Research

JWH-073's ability to interact with the cannabinoid system has also opened doors for research in other areas. Scientists have used JWH-073 to study its influence on memory, body temperature regulation, and motor function [].

1-Butyl-3-(1-naphthoyl)indole, also known as JWH-073, is a synthetic cannabinoid that belongs to a class of compounds designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. Its chemical formula is C23H21NO, and it has a molecular weight of 327.42 g/mol. The compound features a butyl group at the first position and a naphthoyl group at the third position of the indole structure, which contributes to its unique pharmacological properties .

JWH-073 binds to cannabinoid receptors, particularly CB1 receptors located in the central nervous system []. This binding triggers similar signaling pathways as THC, leading to psychoactive effects like euphoria, relaxation, and altered perception []. However, JWH-073's effects can be significantly more potent and unpredictable compared to THC, posing a greater health risk [].

- Alkylation: The introduction of alkyl groups through electrophilic substitution.

- Reduction: Transforming N-hydroxyindoles into N-H indoles.

- Michael-type additions: These can lead to further functionalization of the indole structure.

- Oxidative reactions: Such as those involving manganese acetate to create complex ring structures .

These reactions highlight the versatility of 1-butyl-3-(1-naphthoyl)indole in organic synthesis.

1-Butyl-3-(1-naphthoyl)indole exhibits significant biological activity as a cannabinoid receptor agonist. It interacts primarily with the CB1 and CB2 receptors in the endocannabinoid system, leading to effects similar to those of natural cannabinoids. Studies have shown that it can produce psychoactive effects, including euphoria and altered perception, making it a subject of interest in research related to cannabinoids and their potential therapeutic applications .

The synthesis of 1-butyl-3-(1-naphthoyl)indole typically involves:

- Indole Formation: Starting with appropriate precursors, an indole ring is formed through cyclization reactions.

- Functional Group Modifications: This includes alkylation at the first position with a butyl group and acylation at the third position with a naphthoyl moiety.

- Purification: Techniques such as chromatography are used to isolate and purify the final product.

Recent studies have explored alternative synthetic routes that improve yield and reduce reaction times .

1-Butyl-3-(1-naphthoyl)indole is primarily used in research settings to investigate its pharmacological properties and potential therapeutic uses. Its applications include:

- Synthetic Cannabinoids: Used in studies evaluating their effects on cannabinoid receptors.

- Forensic Science: Identified in herbal mixtures and products marketed as legal highs, aiding in drug identification and regulation efforts .

Research on interaction studies has focused on how 1-butyl-3-(1-naphthoyl)indole binds to cannabinoid receptors and its effects on neurotransmitter release. It has been shown to activate these receptors effectively, leading to increased levels of intracellular signaling molecules such as cyclic AMP. These interactions underline its potential use in therapeutic contexts but also raise concerns regarding safety and abuse potential due to its psychoactive effects .

Several compounds share structural similarities with 1-butyl-3-(1-naphthoyl)indole, particularly within the category of synthetic cannabinoids. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| JWH-018 | Naphthalene moiety with pentyl group | First synthesized for cannabinoid research |

| JWH-122 | Similar structure with different alkyl chain | Higher binding affinity for CB2 receptors |

| AM-2201 | Contains a fluorinated alkyl chain | Notable for its potency and receptor selectivity |

| JWH-250 | Features a cyclopropyl group | Distinct pharmacological profile |

These compounds illustrate variations in side chains and functional groups that influence their biological activity and receptor selectivity, making each compound unique in its potential applications and effects .

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental technique for structural elucidation of 1-Butyl-3-(1-naphthoyl)indole. The compound exhibits characteristic chemical shifts that facilitate unambiguous identification and structural confirmation [1] [2].

Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance)

The 1H Nuclear Magnetic Resonance spectrum of 1-Butyl-3-(1-naphthoyl)indole in deuterated chloroform reveals distinct resonances characteristic of the indole-naphthoyl framework [1] [2]. The naphthoyl proton at position 8 appears as a doublet at 8.45 ppm with a coupling constant of 8.4 Hz, indicating ortho-coupling within the naphthalene ring system. The indole proton at position 2 resonates as a singlet at 7.85 ppm, characteristic of the electron-deficient indole aromatic system [2] [3].

The aromatic region displays a complex multiplet spanning 7.40-8.02 ppm, encompassing the remaining aromatic protons from both the indole and naphthalene moieties [1]. The butyl chain protons exhibit characteristic aliphatic resonances, with the N-butyl methylenes appearing in the 1.0-4.2 ppm region [2].

Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance)

The 13C Nuclear Magnetic Resonance spectrum provides crucial information regarding the carbonyl functionality and aromatic carbon framework [1] [2]. The carbonyl carbon resonates at 190.5 ppm in deuterated chloroform, characteristic of an aromatic ketone functionality. The aromatic carbons appear between 120-160 ppm, with the indole C-3 carbon at 144.5 ppm confirming the site of naphthoyl substitution [2].

| Technique | Key Chemical Shifts (ppm) | Multiplicity/Coupling |

|---|---|---|

| 1H NMR (CDCl3) | 8.45 (d, J=8.4 Hz, 1H, naphthoyl H-8), 7.85 (s, 1H, indole H-2), 7.40-8.02 (m, 10H, aromatic) | Doublet (J=8.4 Hz), Singlet, Multiplet |

| 13C NMR (CDCl3) | 190.5 (C=O), 155.4 (aromatic C), 144.5 (indole C-3), 127.8 (aromatic C) | Carbonyl carbon at 190.5 ppm characteristic |

| 1H NMR (DMSO-d6) | 8.38 (d, J=8.2 Hz, 1H), 7.88 (s, 1H), 7.35-7.95 (m, 10H) | Doublet (J=8.2 Hz), Singlet, Multiplet |

| 13C NMR (DMSO-d6) | 189.8 (C=O), 154.9 (aromatic C), 143.7 (indole C-3), 127.5 (aromatic C) | Carbonyl carbon at 189.8 ppm characteristic |

Infrared Spectroscopy

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of functional groups within 1-Butyl-3-(1-naphthoyl)indole [4] [5]. The technique enables differentiation between regioisomers and structural analogs through distinctive absorption patterns.

Carbonyl Stretching Frequencies

The carbonyl stretch represents the most diagnostic infrared absorption for 1-Butyl-3-(1-naphthoyl)indole [4] [5]. In attenuated total reflectance Fourier transform infrared spectroscopy, the carbonyl absorption appears at 1648-1652 cm⁻¹, reflecting the conjugated aromatic ketone environment. Vapor phase infrared spectroscopy shows higher carbonyl frequencies (1674-1678 cm⁻¹) due to reduced intermolecular interactions [6] [4].

Aromatic and Indole Vibrations

The aromatic carbon-carbon stretching modes appear as characteristic doublets at 1595 and 1505 cm⁻¹, consistent with substituted aromatic systems [4]. The indole nitrogen-hydrogen stretch occurs at 3320-3340 cm⁻¹, distinguishing this compound from nitrogen-alkylated derivatives [5].

| Technique | Carbonyl Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) | C-H Stretch (cm⁻¹) | Indole N-H (cm⁻¹) |

|---|---|---|---|---|

| FTIR (ATR) | 1648-1652 | 1595, 1505 | 3045-3065 | 3320-3340 |

| FTIR (KBr) | 1650-1654 | 1598, 1508 | 3048-3068 | 3325-3345 |

| Vapor Phase IR | 1674-1678 | 1602, 1512 | 3052-3072 | 3330-3350 |

| Raman | 1645-1649 | 1593, 1503 | 3040-3060 | 3315-3335 |

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns characteristic of 1-Butyl-3-(1-naphthoyl)indole [1] [7] [4].

Electron Ionization Mass Spectrometry

The electron ionization mass spectrum exhibits a molecular ion peak at m/z 328.1695 [M+·], corresponding to the molecular formula C₂₃H₂₁NO [1] [7]. The base peak appears at m/z 145.0659, representing the naphthoyl cation fragment (C₁₁H₉O⁺) [8] [4]. Major fragmentation involves loss of the naphthoyl group (m/z 155.0485) and subsequent butyl chain cleavage [7] [4].

Liquid Chromatography-Mass Spectrometry

In positive electrospray ionization mode, the protonated molecular ion appears at m/z 328.1713 [M+H]⁺ [1] [7]. The fragmentation pattern includes characteristic ions at m/z 200.1081, 156.0531, and 155.0498, providing structural confirmation through tandem mass spectrometry experiments [1].

| Technique | Molecular Ion (m/z) | Base Peak (m/z) | Major Fragments (m/z) | Fragmentation Pattern |

|---|---|---|---|---|

| EI-MS | 328.1695 [M+·] | 145.0659 | 155.0485, 127.0552, 144.0454 | Loss of naphthoyl (155), butyl loss |

| LC-MS (ESI+) | 328.1713 [M+H]⁺ | 155.0498 | 200.1081, 156.0531, 155.0498 | Protonated molecular ion fragmentation |

| LC-MS (ESI-) | 327.1640 [M-H]⁻ | 127.0552 | 283.1204, 199.0865, 155.0485 | Deprotonated molecular ion fragmentation |

| GC-MS | 328.1695 [M+·] | 145.0659 | 155.0485, 127.0552, 144.0454 | Loss of naphthoyl (155), butyl loss |

Chromatographic Separation Methods (High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High-Performance Liquid Chromatography

High-performance liquid chromatography represents an essential analytical technique for separation and quantification of 1-Butyl-3-(1-naphthoyl)indole from related compounds and matrices [9] [10] [11]. The technique enables resolution of structural isomers and metabolites through optimized mobile phase compositions and stationary phase selection.

Reverse Phase High-Performance Liquid Chromatography

Reverse phase high-performance liquid chromatography using C18 stationary phases provides effective separation of 1-Butyl-3-(1-naphthoyl)indole from related synthetic cannabinoids [9] [10]. The compound exhibits retention times of 15.8-16.4 minutes on a 250 mm C18 column with acetonitrile-water mobile phases (70:30 v/v) [9] [11]. The retention behavior reflects the compound's hydrophobic character and aromatic π-π interactions with the stationary phase.

Method Development and Optimization

Optimal separation conditions require careful adjustment of mobile phase composition, flow rate, and column temperature [10] [11]. Gradient elution programs enhance peak resolution and reduce analysis time, with initial conditions of 60% acetonitrile increasing to 95% over 20 minutes [10]. Detection wavelengths of 254 nm and 280 nm provide adequate sensitivity for quantitative analysis [9].

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry serves as the gold standard for identification and quantification of 1-Butyl-3-(1-naphthoyl)indole in forensic and analytical applications [12] [11] [13]. The technique combines efficient chromatographic separation with definitive mass spectrometric identification.

Chromatographic Conditions

The compound elutes at retention times of 12.5-13.2 minutes on DB-5MS capillary columns (30 m × 0.25 mm i.d., 0.25 μm film thickness) [12] [11]. Temperature programming from 80°C to 280°C at 20°C/minute provides optimal peak shape and resolution from related compounds [11]. Helium carrier gas at 1.0 mL/minute ensures reproducible retention times [12].

Fast Gas Chromatography Applications

Fast gas chromatography-mass spectrometry using shorter columns (15 m) and rapid temperature programming reduces analysis time to 7.1-7.8 minutes while maintaining analytical performance [12]. This approach enables high-throughput screening applications in forensic laboratories [12].

| Technique | Retention Time (min) | Column | Mobile Phase | Flow Rate | Temperature |

|---|---|---|---|---|---|

| GC-MS | 12.5-13.2 | DB-5MS (30m) | Helium carrier | 1.0 mL/min | 280°C (injector) |

| HPLC-UV | 15.8-16.4 | C18 (250mm) | ACN:H2O (70:30) | 1.0 mL/min | 35°C |

| LC-MS/MS | 8.7-9.2 | C18 (100mm) | ACN:H2O+0.1% FA | 0.3 mL/min | 40°C |

| Fast GC-MS | 7.1-7.8 | DB-5MS (15m) | Helium carrier | 2.0 mL/min | 300°C (final) |

Crystallographic Structure Elucidation

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides definitive three-dimensional structural information for 1-Butyl-3-(1-naphthoyl)indole, confirming molecular geometry and intermolecular interactions [14] [15] [16]. The crystallographic analysis reveals precise bond lengths, angles, and spatial relationships within the molecule.

Crystal System and Unit Cell Parameters

The compound crystallizes in the orthorhombic crystal system with space group Pbca [14] [15] [16]. The unit cell parameters are a = 11.799(2) Å, b = 11.529(2) Å, c = 26.220(5) Å, with a volume of 3566.7(12) ų [15] [16]. The asymmetric unit contains eight molecules (Z = 8) with a calculated density of 1.219 Mg/m³ [15].

Molecular Geometry and Conformation

The molecular structure exhibits a dihedral angle of 68.8(5)° between the indole ring and naphthalene ring system [15] [16] [17]. This non-planar conformation results from steric interactions between the aromatic systems and influences the compound's receptor binding properties [15]. The butyl chain adopts an extended conformation, minimizing intramolecular steric interactions [16].

Intermolecular Interactions

The crystal structure reveals intramolecular carbon-hydrogen···oxygen hydrogen bonding (C23—H23A···O, 2.55 Å) that contributes to molecular stabilization [15] [16]. The packing arrangement is dominated by van der Waals interactions between aromatic rings and alkyl chains [15].

| Parameter | Value |

|---|---|

| Molecular Formula | C23H21NO |

| Molecular Weight | 327.41 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell a (Å) | 11.799(2) |

| Unit Cell b (Å) | 11.529(2) |

| Unit Cell c (Å) | 26.220(5) |

| Volume (ų) | 3566.7(12) |

| Z | 8 |

| Density (Mg/m³) | 1.219 |

| Dihedral Angle (°) | 68.8(5) |

| Temperature (K) | 293 |

Powder X-ray Diffraction

Powder X-ray diffraction complements single crystal analysis by providing fingerprint identification capabilities for bulk samples [18]. The technique enables rapid identification of 1-Butyl-3-(1-naphthoyl)indole in mixtures and forensic samples through characteristic diffraction patterns [18].

Diffraction Pattern Analysis

The powder diffraction pattern exhibits characteristic peaks corresponding to the crystal structure determined from single crystal analysis [18]. Major reflections appear at 2θ values of 8.2°, 14.7°, 16.4°, and 23.8°, providing diagnostic identification criteria [18]. The pattern serves as a reference standard for forensic applications and quality control [18].

Polymorphism and Phase Identification

Systematic powder diffraction studies enable identification of potential polymorphic forms of 1-Butyl-3-(1-naphthoyl)indole [18]. Different crystalline modifications may exhibit distinct diffraction patterns, affecting solubility and stability properties [18]. The technique provides essential information for pharmaceutical and forensic applications requiring polymorph identification [18].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Odor

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

... The butyl homolog of JWH-018, JWH-073 (naphthalen-1-yl-(1-butylindol-3-yl)methanone), which seems to bind more specifically to the CB1 receptor. The latter has been recently shown to act similarly to JWH-018, although it is less potent in inhibiting neurotransmission and slower in producing internalization of cannabinoid receptors.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Metabolism Metabolites

... This study evaluates nine human recombinant uridine diphosphate-glucuronosyltransferase (UGT) isoforms and human liver and intestinal microsomes for their ability to glucuronidate hydroxylated metabolites of 1-naphthalenyl-1(1-pentyl-1H-indol-3-yl)-methanone (JWH-018) and (1-butyl-1H-indol-3-yl)-1-naphthalenyl-methanone (JWH-073), the two most common synthetic cannabinoids found in K2 products. Conjugates were identified and characterized using liquid chromatography/tandem mass spectrometry, whereas kinetic parameters were quantified using high-performance liquid chromatography-UV-visible methods. UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7 were shown to be the major enzymes involved, showing relatively high affinity with K(m) ranging from 12 to 18 uM for some hydroxylated K2s. These UGTs also exhibited a high metabolic capacity for these compounds, which indicates that K2 metabolites may be rapidly glucuronidated and eliminated from the body. ...

... Two subjects that consumed JWH-018 primarily excreted glucuronidated conjugates of 5-(3-(1-naphthoyl)-1H-indol-1-yl)-pentanoic acid (>30 ng/mL) and (1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalene-1-yl)-methanone (>50 ng/mL). Interestingly, oxidized metabolites of both JWH-018 and JWH-073 were detected in these specimens, suggesting either metabolic demethylation of JWH-018 to JWH-073 or a nonreported, previous JWH-073 exposure. Metabolic profiles generated from a subject who consumed a mixture of JWH-018 and JWH-073 were similar to profiles generated from subjects who presumably consumed JWH-018 exclusively. Oxidized metabolites of JWH-018 and JWH-073 were of the same pattern, but JWH-018 metabolites were excreted at lower concentrations.

... Results from four urine specimens collected after individuals reportedly self-administered either JWH-018 or a mixture of JWH-018 and JWH-073 showed the following: (1) all tested metabolites were excreted in high concentrations, (2) (omega)- and (omega-1)-hydroxyl metabolites were exclusively excreted as glucuronic acid conjugates, and (3) approximately 5%-80% of the (omega)-carboxyl metabolites was excreted as glucuronic acid conjugates. ...

Wikipedia

General Manufacturing Information

... JWH-018, JWH-073, and JWH-200 were prepared ... and evaluated to further advance understanding of drug-receptor interactions regarding the cannabinoid system. Developed and evaluated as research tools, no other known legitimate uses have been identified for these ... synthetic cannabinoids. Furthermore, these five synthetic cannabinoids (JWH-015, JWH-018, JWH-073, JWH-200 , CP-47,497 and cannabicyclohexanol) are not intended for human consumption.

Not intended for human consumption ... Identified, not quantified in related herbal products and plant food ... These substances are typically found in powder form or are dissolved in appropriate solvents, such as acetone, before being sprayed on the plant material contained in the herbal incense products. Based on law enforcement encounters, these five substances /(JWH-015, JWH-018, JWH-073, JWH-200, CP-47,497 and cannabicyclohexanol/ are typically found laced on plant material. The plant material is packaged in small pouches or packets, and is being sold over the Internet, in tobacco and smoke shops, drug paraphernalia shops, gas stations, and convenience stores as herbal incense products, giving customers of all ages direct access to these five substances.

Analytic Laboratory Methods

At the end of 2010, the U.S. Drug Enforcement Administration (DEA) used its emergency scheduling authority to temporarily control five chemicals, JWH-018, JWH-073, JWH-200, CP-47497, and cannabicyclohexanol (CP-47497 C8), often referred to as "Spice", K2, or "synthetic cannabinoids" because of their reported cannabis-like effects. ... /Investigators/ report the first analytical procedure for the simultaneous determination of these compounds in oral fluid specimens collected with the Quantisal device using solid-phase extraction and liquid chromatography with tandem mass spectrometry. The method was validated and applied to specimens taken from two individuals who had purchased the synthetic compounds while still legally available in the U.S. After a single session of smoking "Blueberry Posh", the peak concentration of JWH-018 detected was 35 ug/L 20 min after smoking; JWH-018 was still detectable 12 hr after a single intake. After a single session of smoking "Black Mamba", JWH-018 was detected with a peak concentration of 5 ug/L after 20 min. In this subject, the compound was not detectable after 12 hr.

A sensitive and specific method for the quantification of JWH-018, JWH-073, and JWH-250 and the qualitative identification of JWH-019 in whole blood was developed and validated. Samples fortified with JWH-018-d(9) and JWH-073-d(9) underwent liquid-liquid extraction and were analyzed by liquid chromatography-positive ion electrospray ionization-tandem mass spectrometry. Two transitions were monitored for all analytes except JWH-250, for which there was only one available transition. JWH-019 did not meet the stringent requirements for quantitative analysis, and thus this method is only appropriate for the qualitative identification of this compound in whole blood. The linear range was 0.1-20 ug/L for all quantitative analytes. The maximum average within and between-run imprecision was 7.9% and 10.2%, respectively, and all controls quantified within 8.2% of target concentrations. Process efficiency, a measurement that takes into effect extraction efficiency and matrix effect, was >/= 32.0% for all quantitative analytes; similar results were obtained for the deuterated internal standards. All analytes were stable at room, refrigerated, and frozen temperatures for at least 30 days. The method was used to quantify JWH-018 and JWH-073 in a blood specimen collected from a person known to have used an herbal incense blend containing these substances.

Here /investigators/ validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for measuring urinary concentrations of JWH-018, JWH-073, and several potential metabolites of each. The analytical procedure has high capacity for sample throughput and does not require solid phase or liquid extraction. Evaluation of human urine specimens collected after the subjects reportedly administered JWH-018 or a mixture of JWH-018 and JWH-073 provides preliminary evidence of clinical utility. ...

... Analytical standards were used in this study to identify new primary metabolites as (omega-1)-hydroxyl derivatives of JWH-018 and JWH-073. The liquid chromatography tandem mass spectrometry (LC-MS/MS) procedure, coupled with an automated solid-phase extraction procedure incorporating deuterium-labeled internal standards, provides rapid resolution of the (omega)- and (omega-1) metabolites with adequate sensitivity, precision, and accuracy for trace analysis in human urine. ...

Dates

2: Presley BC, Jansen-Varnum SA, Logan BK. Analysis of Synthetic Cannabinoids in Botanical Material: A Review of Analytical Methods and Findings. Forensic Sci Rev. 2013 Mar;25(1-2):27-46. Review. PubMed PMID: 26226849.

3: Burillo-Putze G, Díaz BC, Pazos JL, Mas PM, Miró O, Puiguriguer J, Dargan P. [Emergent drugs (I): smart drugs]. An Sist Sanit Navar. 2011 May-Aug;34(2):263-74. Review. Spanish. PubMed PMID: 21904408.

4: Brents LK, Prather PL. The K2/Spice phenomenon: emergence, identification, legislation and metabolic characterization of synthetic cannabinoids in herbal incense products. Drug Metab Rev. 2014 Feb;46(1):72-85. doi: 10.3109/03602532.2013.839700. Epub 2013 Sep 24. Review. PubMed PMID: 24063277; PubMed Central PMCID: PMC4100246.

5: Papanti D, Schifano F, Botteon G, Bertossi F, Mannix J, Vidoni D, Impagnatiello M, Pascolo-Fabrici E, Bonavigo T. "Spiceophrenia": a systematic overview of "spice"-related psychopathological issues and a case report. Hum Psychopharmacol. 2013 Jul;28(4):379-89. doi: 10.1002/hup.2312. Review. PubMed PMID: 23881886.

6: Järbe TUC, Raghav JG. Tripping with Synthetic Cannabinoids ("Spice"): Anecdotal and Experimental Observations in Animals and Man. Curr Top Behav Neurosci. 2017;32:263-281. doi: 10.1007/7854_2016_16. Review. PubMed PMID: 27753006.